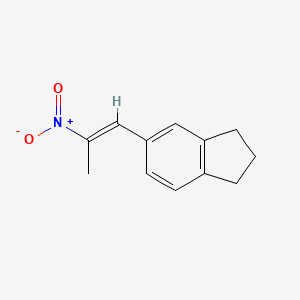

1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-” is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.1733 . It is also known by other names such as Indan, 5-nitro-, β-Nitroindan, 5-Nitroindan, and 5-Nitroindane .

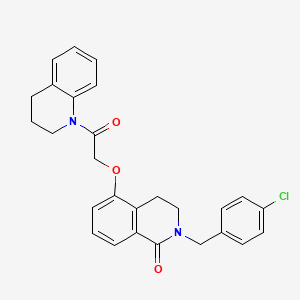

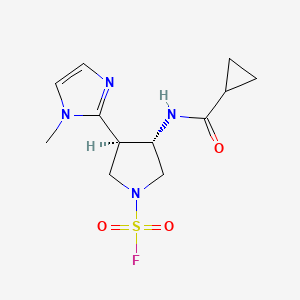

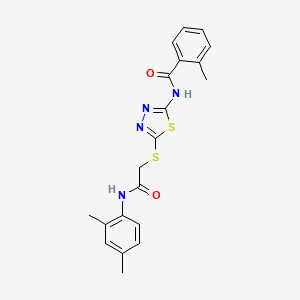

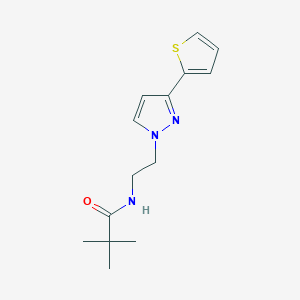

Molecular Structure Analysis

The molecular structure of “1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the shape of the molecule.Aplicaciones Científicas De Investigación

Heterogeneous Catalysis

A new copper-based metal-organic framework, incorporating 5-nitro-1,2,3-benzenetricarboxylic acid and Cu(II), has been identified as an efficient and recyclable heterogeneous catalyst for the enamination of β-ketoesters, showcasing excellent yields and selectivity (Zhao et al., 2013).

Molecular Structure and Vibrational Study

Density Functional Theory (DFT) calculations have provided insights into the equilibrium geometries and harmonic frequencies of 2,3-dihydro-1H-indene and its derivatives, elucidating their non-planar skeleton and reactivity profiles (Prasad et al., 2010).

Crystal Structure Analysis

The crystal structure of triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate demonstrates the planarity of the nitro-indazol unit and its perpendicular orientation to carboxylate groups, contributing to a three-dimensional network formed by hydrogen bonds (Boulhaoua et al., 2015).

Modular Synthesis and Organic Semiconductors

Research has enabled the modular synthesis of a variety of 1H-indenes and related structures, revealing their potential as ambipolar organic semiconductor materials due to beneficial physical properties (Zhu et al., 2009).

Decarbonylative Cycloaddition

A study on decarbonylative cycloaddition involving 1H-indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage has led to the synthesis of 2,3-dihydro-1H-inden-1-one derivatives, showcasing the versatility of these compounds in synthetic chemistry (Hu et al., 2022).

Propiedades

IUPAC Name |

5-[(E)-2-nitroprop-1-enyl]-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9(13(14)15)7-10-5-6-11-3-2-4-12(11)8-10/h5-8H,2-4H2,1H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWUDDDPYPRQIR-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC2=C(CCC2)C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC2=C(CCC2)C=C1)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Fluorophenyl)-7,7-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2844339.png)

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2844350.png)

![2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2844352.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2844357.png)